REACTION_CXSMILES
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[NH2:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].[CH:8](OCC)=[O:9]>>[CH:8]([NH:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5])=[O:9]
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Name
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|
Quantity
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20.6 g
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Type
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reactant
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Smiles
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NC(CCO)(C)C
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Name
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|
Quantity
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29.6 g
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Type
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reactant
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Smiles
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C(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting clear solution was heated
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Type
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TEMPERATURE
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Details
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to reflux under nitrogen for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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The ethyl formate and ethanol by-product were removed by rotary evaporation (35° C., 25 Torr)
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Type
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CUSTOM
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Details
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The resulting oil was dried under vacuum (25° C., 0.1 Torr)
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Type
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CUSTOM
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Details
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to yield 25.86 g (99%)
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Name
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|
Type
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|
Smiles
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C(=O)NC(CCO)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |